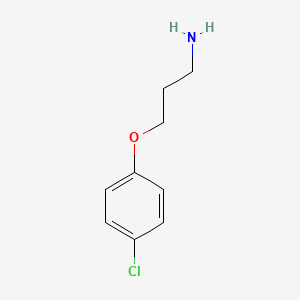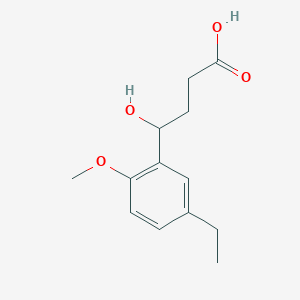
(R)-3-(2-methoxyphenoxy)propane-1,2-diol
Übersicht
Beschreibung
“®-3-(2-methoxyphenoxy)propane-1,2-diol” is a complex organic compound. It contains a propane-1,2-diol moiety, which is the simplest member of the class of propane-1,2-diols . This moiety consists of propane in which a hydrogen at position 1 and a hydrogen at position 2 are substituted by hydroxy groups . The compound also contains a methoxyphenoxy group, which is a phenoxy group with a methoxy substituent.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The propane-1,2-diol moiety would have a linear arrangement of carbon atoms, with hydroxy groups attached to the first and second carbons . The methoxyphenoxy group would be attached to the third carbon of the propane-1,2-diol moiety.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the hydroxy groups in the propane-1,2-diol moiety could potentially undergo reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple hydroxy groups could make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Molecular Properties and Vibrational Analysis
The molecular properties and harmonic wavenumbers of 3-(2-methoxyphenoxy) propane-1,2-diol have been studied using ab initio and density functional theory. This research provided insights into the polarizability and static hyperpolarizability of the molecule at different basis sets, contributing to the understanding of its electronic structure and vibrational characteristics (Sinha, Kumar, Narayan, Srivastava, & Prasad, 2011).
Solubility and Crystallization Properties
Studies on the solubility and crystallization properties of 3-(2-methoxyphenoxy)propane-1,2-diol, particularly as it relates to guaifenesin, have shown that solubility is strongly temperature-dependent. This research has implications for the resolution of racemic guaifenesin by preferential crystallization from solution (Fayzullin, Lorenz, Bredikhina, Bredikhin, & Seidel-Morgenstern, 2014).
Synthesis and Stereochemistry
The synthesis of various stereoisomers of β3-adrenoceptor antagonist SR 59230A has been accomplished based on the spontaneous resolution of 3-(2-ethylphenoxy)propane-1,2-diol, a similar compound. This research highlights the importance of stereochemistry in pharmaceutical applications (Bredikhina, Kurenkov, Krivolapov, & Bredikhin, 2016).
Lignin Model Compound Metabolism
Pseudomonas acidovorans has been found to grow on lignin model compounds related to 3-(2-methoxyphenoxy)propane-1,2-diol. The metabolism of these compounds helps in understanding the degradation pathways of lignin, a major component of plant biomass, and has implications for biodegradation and bioenergy production (Vicuña, González, Mozuch, & Kirk, 1987; Vicuña, González, Mozuch, & Kirk, 1988).
Biological Activity of Metal Complexes
Research on the bi- and trivalent transition metal complexes of 3-(2-methoxyphenoxy)propane-1,2-diol (GFS) has been conducted. The study explores the thermal properties, molecular structure, and biological activity against various bacterial species and cancer cell lines, highlighting the potential medicinal applications of these complexes (Mahmoud, Mahmoud, Mohamed, El‐Bindary, & El-Sonbati, 2015).
Eigenschaften
IUPAC Name |
(2R)-3-(2-methoxyphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJKNPTNIJEKV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424976 | |
| Record name | Fenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(2-methoxyphenoxy)propane-1,2-diol | |
CAS RN |
61248-75-7 | |
| Record name | Fenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B1336333.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)



